4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide
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Overview
Description
4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide is a complex organic compound that features a quinoline core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in dimethyl sulfoxide (DMSO) at 40°C. This mixture is then treated with bromoethane to form an intermediate product. The intermediate is further reacted with 2-acetylthiophene and t-butyl potassium oxide (t-BuOK) in DMSO at room temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one: Similar in structure but with a chromone core instead of a quinoline core.
Thiophene derivatives: Compounds like 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene, which are used in organic electronics.
Uniqueness
4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide is unique due to its combination of a quinoline core and a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and biological probes.
Properties
Molecular Formula |
C19H14BrNOS |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C19H14NOS.BrH/c21-18(19-8-4-12-22-19)13-20-11-3-7-16-15-6-2-1-5-14(15)9-10-17(16)20;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
QNTYNDAWUUWGJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=[N+]3CC(=O)C4=CC=CS4.[Br-] |
Origin of Product |
United States |
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